Methyl 2-hydroxyicosanoate
Description
Foundational Context within Hydroxylated Fatty Acid Esters
Methyl 2-hydroxyicosanoate belongs to a significant and varied class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). FAHFAs are a relatively new class of endogenous lipids, first reported in 2014, that consist of a fatty acid linked via an ester bond to a hydroxy fatty acid. researchgate.netmdpi.com This discovery opened a new avenue in lipid research, revealing that these molecules possess notable biological activities, including anti-inflammatory and anti-diabetic properties. mdpi.comnih.govcas.cz
The general structure of FAHFAs allows for immense diversity, with numerous potential combinations of fatty acids and hydroxy fatty acids, creating a wide array of regio-isomers. nih.govacs.org These lipids are synthesized endogenously in tissues like adipose tissue and have also been identified in various plant and animal-based foods. frontiersin.org The study of specific esters, such as this compound, contributes to the broader understanding of how the structure of these molecules relates to their function and metabolism within biological systems.
The table below summarizes key research findings related to the broader FAHFA class, providing context for the significance of studying individual members like this compound.
Key Research Findings on Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
| Research Area | Key Findings | Significance | Citation |
|---|---|---|---|
| Discovery | Identified as a novel class of endogenous lipids in mice in 2014 through lipidomics analysis of adipose tissue. | Revealed a new family of bioactive lipids with potential roles in metabolic regulation. | researchgate.netmdpi.com |
| Biological Activity | Exhibit anti-diabetic and anti-inflammatory effects, enhance insulin (B600854) secretion, and improve glucose tolerance in mice. | Highlights their potential as therapeutic targets for metabolic and inflammatory diseases. | mdpi.comcas.cz |
| Structural Diversity | Exist as numerous isomers based on the types of fatty acids and the position of the ester linkage on the hydroxy fatty acid. | The specific structure of each FAHFA isomer likely determines its unique biological function and activity. | nih.gov |
| Occurrence | Found in various mammalian tissues, including adipose tissue and human breast milk, as well as in dietary sources. | Suggests roles in both endogenous signaling and as bioactive compounds derived from diet. | cas.czfrontiersin.org |
Academic Significance in Natural Products and Lipidomics Studies
In the realm of natural products, this compound and similar structures serve as important synthetic intermediates. Their synthesis is relevant to the study of more complex, biologically active molecules. For instance, the synthesis of related long-chain hydroxy fatty acid esters has been explored as part of the total synthesis of mycolic acids. up.ac.za Mycolic acids are essential, very-long-chain fatty acids that form the distinctive cell wall of Mycobacterium tuberculosis, and understanding their structure and biosynthesis is critical for developing new therapeutics against tuberculosis. nih.govnih.govstar-idaz.net
The field of lipidomics has been instrumental in the study of hydroxylated fatty acid esters. Lipidomics, which aims to comprehensively analyze lipids in a biological system, relies heavily on advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govyoutube.com These methods are essential for detecting and quantifying the vast number of FAHFA isomers, which are often present in very low abundance in biological samples. nih.govnih.gov The analysis of FAHFAs is challenging due to the potential for overlapping signals with other lipid classes, such as ceramides, necessitating sophisticated analytical strategies like chemical derivatization to ensure accurate measurement. nih.gov The detailed characterization of specific esters within the lipidome is a core goal of lipidomics, aiming to uncover novel biomarkers and deepen the understanding of lipid metabolism in health and disease. youtube.comyoutube.com
The chemical properties of this compound are summarized in the table below.
Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₄₂O₃ |
| Molecular Weight | 342.56 g/mol |
| CAS Number | 16742-49-7 |
| IUPAC Name | This compound |
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-hydroxyicosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(23)24-2/h20,22H,3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUGNSBVAUHPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392800 | |
| Record name | Methyl 2-hydroxyicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16742-49-7 | |
| Record name | Methyl 2-hydroxyeicosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16742-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxyicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Natural Occurrence and Biological Distribution
Discovery and Isolation from Diverse Botanical Species
The compound has been isolated and identified from several terrestrial plant extracts, where it often exists as a constituent of more complex lipids.
Research into the phytochemical profiles of various plants has led to the identification of Methyl 2-hydroxyicosanoate.
Abutilon pakistanicum : Studies on the chemical constituents of Abutilon pakistanicum, a plant from the Malvaceae family found in Pakistan, have successfully isolated this compound. researchgate.netznaturforsch.com The compound was obtained through the acid methanolysis of two new sphingolipids, pakistamide A and pakistamide B, which were extracted from the whole plant. researchgate.netznaturforsch.comresearchgate.net This process breaks down the complex sphingolipids, yielding the simpler fatty acid methyl ester. znaturforsch.com
Grapevine Varieties : Gas chromatography-mass spectrometry (GC-MS) analysis of methanolic extracts from the leaves of seven grapevine varieties cultivated in the Kurdistan region of Iraq identified this compound as a bioactive compound. rdd.edu.iqresearchgate.net Specifically, it was detected in the 'Hejazi' variety. rdd.edu.iq
While research on the seed extract of Pithecellobium dulce has identified numerous phytochemicals, including various fatty acid esters, the presence of this compound has not been specifically reported in the available studies. nih.gov
Table 1: Detection of this compound in Terrestrial Plant Extracts
| Botanical Species | Part Used | Method of Identification | Parent Compound (if applicable) |
|---|---|---|---|
| Abutilon pakistanicum | Whole Plant | Acid Methanolysis of Extract | Pakistamide A & B (Sphingolipids) researchgate.netznaturforsch.com |
| Vitis vinifera (Hejazi variety) | Leaves | GC-MS of Methanolic Extract | Not Applicable (Direct Detection) rdd.edu.iq |
Identification within Marine Organism Lipid Profiles (e.g., Starfish Gangliosides)
The lipid profiles of certain marine organisms are another source of this compound. It is found as a structural component of complex glycosphingolipids known as gangliosides in starfish.
Studies on gangliosides isolated from the starfish Asterina pectinifera revealed that their ceramide portions are composed of phytosphingosine (B30862) and 2-hydroxy fatty acids. Though the compound is identified as a 2-hydroxy fatty acid within the ganglioside structure, standard analytical procedures such as methanolysis would convert it to its methyl ester form, this compound, for analysis. znaturforsch.com This indicates that the 2-hydroxyicosanoyl moiety is a fundamental building block of these complex marine-derived lipids.
Table 2: Identification of 2-Hydroxy Fatty Acid Moieties in Starfish Gangliosides
| Marine Organism | Lipid Type | Constituent Fatty Acid |
|---|---|---|
| Asterina pectinifera (Starfish) | Gangliosides | 2-hydroxy fatty acids |
Detection as an Organic Micropollutant in Environmental Samples (e.g., Treated Wastewater Effluents)
Beyond its natural biological origins, this compound has been detected in environmental samples as an organic micropollutant. These are chemicals found at very low concentrations (in the range of nanograms to micrograms per liter) in the environment, often originating from human activities. eeer.orgnih.gov
A study involving the non-target screening of treated wastewater effluent using gas chromatography-mass spectrometry (GC/MS) identified this compound as one of the organic micropollutants present. iwaponline.com Conventional sewage treatment plants are often not efficient at completely eliminating such persistent organic contaminants. iwaponline.com Its presence in treated wastewater highlights its persistence and potential for distribution into aquatic ecosystems. iwaponline.com
Table 3: Detection of this compound in Treated Wastewater
| Sample Source | Classification | Analytical Method |
|---|---|---|
| Treated Wastewater Effluent | Organic Micropollutant | Gas Chromatography-Mass Spectrometry (GC/MS) iwaponline.com |
Biosynthetic Pathways and Metabolic Intermediacy
Enzymatic Processes Governing Hydroxy Fatty Acid Methyl Ester Biogenesis
The generation of methyl 2-hydroxyicosanoate is contingent on a sequence of specific enzymatic activities. The primary steps are the introduction of a hydroxyl group onto the fatty acid chain, followed by esterification with a methyl group.
The initial and defining step in the formation of the "2-hydroxyicosanoate" moiety is the hydroxylation of icosanoic acid (a 20-carbon saturated fatty acid) at the C-2 position. This reaction is catalyzed by a class of enzymes known as fatty acid 2-hydroxylases (FAHs) . nih.govresearchgate.net In mammals, this enzyme is designated FA2H, while in plants like Arabidopsis thaliana, two homologs, FAH1 and FAH2, have been identified. nih.gov These enzymes are responsible for synthesizing 2-hydroxy fatty acids that are crucial building blocks of sphingolipids, particularly in neural tissues and the epidermis. nih.govresearchgate.net FA2H enzymes are stereospecific, producing (R)-2-hydroxy fatty acids. nih.gov While direct evidence for icosanoic acid as a substrate for a specific FAH in grapevines or starfish is not detailed, the presence of very-long-chain fatty acid hydroxylation activity in these organisms is the most probable route for the formation of the 2-hydroxyicosanoic acid precursor. nih.govnih.gov
The second key step is the esterification of the 2-hydroxyicosanoic acid's carboxyl group with a methyl group. This can occur through several enzymatic mechanisms. In plants, a family of methylesterases (MES) is known to catalyze the transfer of methyl groups to various plant-related molecules, including hormones and secondary metabolites. lyellcollection.org It is plausible that a member of this enzyme family is responsible for methylating 2-hydroxyicosanoic acid in grapevines. Alternatively, the formation of fatty acid methyl esters (FAMEs) can be achieved through transesterification, a reaction often catalyzed by lipases . frontiersin.org This process involves the transfer of an acyl group from a lipid to an alcohol, in this case, methanol (B129727). While often studied in the context of biodiesel production, lipase-catalyzed esterification is a common biological reaction. frontiersin.orgnih.gov
Integration into Broader Fatty Acid and Lipid Metabolic Networks
This compound does not exist in isolation; it is integrated into the complex web of lipid metabolism, primarily as a constituent of more complex lipids. The presence of the 2-hydroxyl group makes it a key component of certain sphingolipids, which are vital for cell membrane structure and signaling.
In marine invertebrates like starfish, a diverse array of unique gangliosides (sialic acid-containing glycosphingolipids) has been identified. researchgate.netgerli.commdpi.com These complex molecules are integral to cell membranes and are involved in processes like neural development and regeneration. gerli.com The analysis of the starfish Protoreaster nodosus has revealed that this compound is a component of its gangliosides. nepjol.info This indicates that after its synthesis, this compound is incorporated into the ceramide backbone of these complex glycosphingolipids, contributing to the structural diversity and function of cell membranes in these organisms. researchgate.netgerli.com In plants, 2-hydroxy fatty acids are essential for the synthesis of sphingolipids required for the proper organization of the plasma membrane and for responses to environmental stress. nih.govnih.gov
Table 1: Integration of 2-Hydroxy Fatty Acids into Lipid Networks
| Organism/Tissue Context | Precursor Fatty Acid | Key Enzyme Family | Resulting Complex Lipid | Primary Function |
| Mammalian Nervous System | Very-Long-Chain FAs | Fatty Acid 2-Hydroxylase (FA2H) | Galactosylceramides, Sulfatides | Myelin sheath formation and maintenance |
| Plant Tissues | Very-Long-Chain FAs | Fatty Acid 2-Hydroxylases (FAH1, FAH2) | Glycosyl Inositol Phospho Ceramides (GIPCs) | Plasma membrane organization, stress response |
| Starfish (Echinoderms) | Icosanoic Acid | Fatty Acid 2-Hydroxylase (presumed) | Gangliosides | Neural development, cell signaling |
Hypothetical Precursors and Catabolic Transformations Considerations
The metabolic lifecycle of this compound involves its synthesis from a simple precursor and its eventual breakdown through specific catabolic pathways.
The primary precursor for this compound is icosanoic acid (also known as arachidic acid), a saturated 20-carbon fatty acid. This precursor undergoes hydroxylation to form 2-hydroxyicosanoic acid, which is then methylated.
The catabolism of this compound likely begins with the removal of the methyl group. This de-esterification would be catalyzed by an esterase or lipase (B570770) , yielding 2-hydroxyicosanoic acid and methanol. frontiersin.org The resulting 2-hydroxy fatty acid is then a substrate for the peroxisomal α-oxidation pathway . nih.govmolbiolcell.org This pathway is distinct from the more common β-oxidation and is specifically used for the degradation of 2-hydroxy and 3-methyl-branched fatty acids. nih.govnih.gov The key enzyme in this process is 2-hydroxyacyl-CoA lyase (HACL) , which cleaves the bond between the first and second carbons of the 2-hydroxyacyl-CoA intermediate. nih.gov This cleavage results in the formation of formyl-CoA (which is further metabolized to CO2) and a fatty aldehyde that is one carbon shorter than the original molecule—in this case, nonadecanal (B95530) (a 19-carbon aldehyde). researchgate.netnih.gov This aldehyde is then oxidized to nonadecanoic acid, an odd-chain fatty acid, which can subsequently enter the β-oxidation pathway for energy production. nih.gov
Table 2: Hypothetical Catabolic Pathway of this compound
| Step | Substrate | Key Enzyme Class/Pathway | Product(s) |
| 1. Demethylation | This compound | Esterase / Lipase | 2-Hydroxyicosanoic acid + Methanol |
| 2. Activation | 2-Hydroxyicosanoic acid | Acyl-CoA Synthetase | 2-Hydroxyicosanoyl-CoA |
| 3. α-Oxidation Cleavage | 2-Hydroxyicosanoyl-CoA | 2-Hydroxyacyl-CoA Lyase (HACL) | Nonadecanal + Formyl-CoA |
| 4. Oxidation | Nonadecanal | Aldehyde Dehydrogenase | Nonadecanoic acid (C19:0) |
| 5. Further Catabolism | Nonadecanoic acid | β-Oxidation | Acetyl-CoA units |
Connections to One-Carbon and Methyl Group Metabolism
The formation of the methyl ester group in this compound establishes a direct link to one-carbon metabolism. This essential metabolic network is responsible for the transfer of one-carbon units, such as methyl groups (-CH3), for a wide range of biosynthetic and regulatory processes.
The universal donor of methyl groups in biological systems is S-adenosylmethionine (SAMe or AdoMet) . nih.govelsevier.esnih.gov SAMe is synthesized from methionine and ATP and is utilized by a vast number of enzymes called methyltransferases to methylate substrates including DNA, proteins, and lipids. nepjol.infoelsevier.esnih.gov Therefore, the biosynthesis of this compound from 2-hydroxyicosanoic acid is almost certainly a SAMe-dependent methylation reaction . This reaction would be catalyzed by a specific methyltransferase that recognizes 2-hydroxyicosanoic acid as its substrate, transferring the methyl group from SAMe to the fatty acid's carboxyl group. In this process, SAMe is converted to S-adenosylhomocysteine (SAH). This direct utilization of SAMe firmly integrates the biosynthesis of this compound into the central pathways of one-carbon and methyl group metabolism, linking it to the availability of methionine and other methyl donors in the cell. elsevier.esnih.gov
Chemical Synthesis Methodologies for Methyl 2 Hydroxyicosanoate and Analogs
Esterification Approaches for Hydroxy Fatty Acids
The direct esterification of 2-hydroxyicosanoic acid with methanol (B129727) is a primary route to obtaining methyl 2-hydroxyicosanoate. This transformation is typically achieved through acid-catalyzed methods.
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst. masterorganicchemistry.com Commonly used catalysts include sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, methanol is often used in large excess as the solvent. masterorganicchemistry.com A key challenge in the synthesis of long-chain esters is the potential for side reactions and the need for efficient water removal to shift the equilibrium.
Lewis Acid Catalysis: Bismuth(III) compounds, such as Bi₂(OTf)₃, have been explored as Lewis acid catalysts for esterification. rug.nl While effective for some polyesterifications, these catalysts can also promote undesired side reactions like ether formation. rug.nl
Solid Acid Catalysts: To overcome issues associated with homogeneous catalysts like corrosion and difficult separation, solid acid catalysts have been developed for the esterification of long-chain fatty acids. csic.es Resins like Amberlyst-15 and Amberlyst-16 have been successfully used in both batch and continuous flow reactors for the synthesis of long-chain esters, demonstrating high yields (>98%) and the potential for catalyst recycling. csic.es
Selective Methylation: A notable method for the selective esterification of 2-hydroxycarboxylic acids involves the use of tetramethoxysilane (B109134) (TMOS) in methanol. nih.gov This system has been shown to accelerate the methylation of 2-hydroxy acids significantly compared to acids lacking the 2-hydroxy group. The proposed mechanism involves the formation of a reactive cyclic intermediate with the silicon reagent, which facilitates the nucleophilic attack by methanol. nih.gov
Coupling Reagent-Mediated Esterification: For more complex structures or sensitive substrates, coupling reagents are employed. A general method for the synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs) involves the use of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This approach facilitates the formation of the ester bond under mild conditions. mdpi.com
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Fischer-Speier Esterification | H₂SO₄, HCl | Equilibrium-driven reaction; requires excess alcohol or water removal. | masterorganicchemistry.com |
| Solid Acid Catalysis | Amberlyst-16 | Enables continuous flow processes and catalyst recycling; high yields for long-chain esters. | csic.es |
| Selective Methylation | Tetramethoxysilane (TMOS) | Highly selective for 2-hydroxycarboxylic acids; proceeds via a cyclic silicon intermediate. | nih.gov |
| Coupling Reagent Method | EDCI, DMAP | Mild reaction conditions suitable for complex and sensitive substrates. | mdpi.com |
Stereochemical Control in Hydroxylated Methyl Ester Synthesis
Achieving stereochemical control at the C2 position is critical, as the biological activity of hydroxy fatty acids and their esters is often dependent on their absolute configuration. escholarship.org
A highly effective method for the asymmetric synthesis of 2-hydroxy fatty acid methyl esters utilizes chiral oxazolidinone carboximides. researchgate.net In this approach, a fatty acid is first converted into a chiral imide using a chiral oxazolidinone auxiliary, such as (4R, 5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone. The resulting imide undergoes stereoselective hydroxylation upon treatment with a strong base like sodium bis(trimethylsilyl)amide (NaN(Me₃Si)₂) and an electrophilic hydroxylating agent. Subsequent methanolysis with magnesium methoxide (B1231860) cleaves the auxiliary and furnishes the desired methyl 2-hydroxy fatty acid ester with very high enantiomeric excess (ee), typically between 98-99% ee. researchgate.net
This strategy has been successfully applied to a range of fatty acids, including oleic, elaidic, and linoleic acids, consistently yielding products with high enantiopurity. researchgate.net The choice of the chiral auxiliary directs the facial selectivity of the enolate hydroxylation, allowing for the preparation of either the (R) or (S) enantiomer.
| Chiral Auxiliary | Fatty Acid | Key Reagents | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| (4R, 5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | Oleic Acid | 1. NaN(Me₃Si)₂ 2. 2-(Phenylsulfonyl)-3-phenyloxaziridine 3. Mg(OMe)₂ | 98% |
| (4R, 5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | Elaidic Acid | 1. NaN(Me₃Si)₂ 2. 2-(Phenylsulfonyl)-3-phenyloxaziridine 3. Mg(OMe)₂ | 98% |
| (4R, 5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | Petroselinic Acid | 1. NaN(Me₃Si)₂ 2. 2-(Phenylsulfonyl)-3-phenyloxaziridine 3. Mg(OMe)₂ | 98% |
| (4R, 5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | Vaccenic Acid | 1. NaN(Me₃Si)₂ 2. 2-(Phenylsulfonyl)-3-phenyloxaziridine 3. Mg(OMe)₂ | 98% |
| (4R, 5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | Linoleic Acid | 1. NaN(Me₃Si)₂ 2. 2-(Phenylsulfonyl)-3-phenyloxaziridine 3. Mg(OMe)₂ | 98% |
Exploration of Enzymatic Synthesis Routes for Related Hydroxy Esters
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis, often proceeding under mild conditions with high regio- and stereoselectivity. acs.orgfrontiersin.org
Lipase-Catalyzed Esterification: Lipases are widely used for the synthesis of fatty acid esters. Candida antarctica lipase (B570770) A (CALA) and lipase B (iCalB) are particularly effective biocatalysts for the esterification of hydroxy fatty acids with other fatty acids or alcohols. acs.orgfrontiersin.orgchemrxiv.org These reactions are typically conducted in non-aqueous media or systems with low water activity to reverse the natural hydrolytic function of the lipase and favor ester synthesis. frontiersin.org A three-stage method for enzymatic ester synthesis involves an initial reaction at a lower temperature, followed by water removal, and completion of the reaction at a higher temperature under vacuum to achieve full conversion. google.com
Bi-enzymatic Cascade Systems: A novel approach for producing fatty acid esters of hydroxy fatty acids (FAHFAs) involves a one-pot, two-step bi-enzymatic cascade. chemrxiv.org In the first step, a hydratase from Lactobacillus acidophilus converts an unsaturated fatty acid into a stereospecific hydroxy fatty acid. Subsequently, a lipase, such as Candida antarctica lipase A (CALA), is added to catalyze the esterification of the newly formed hydroxy fatty acid with another fatty acid. This system provides a sustainable route to structurally diverse and stereospecific FAHFAs. chemrxiv.org
Cytochrome P450 Monooxygenases: Cytochrome P450 enzymes are capable of performing highly regio- and stereoselective hydroxylation of fatty acids. researchgate.netresearchgate.net For instance, P450 from Sphingomonas paucimobilis (CYP152B1) catalyzes the α-hydroxylation of various fatty acids. researchgate.net Similarly, cytochrome P450BM3 from Bacillus megaterium is known for the sub-terminal hydroxylation of fatty acids, predominantly forming the (R)-alcohols. researchgate.netuq.edu.au While these enzymes are primarily used for introducing the hydroxyl group, the resulting hydroxy fatty acid can then be esterified using other chemical or enzymatic methods.
| Enzyme System | Substrate(s) | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Candida antarctica lipase A (CALA) | Hydroxy fatty acid + Fatty acid | Fatty Acid Ester of Hydroxy Fatty Acid (FAHFA) | Effective in organic solvents; scalable. | acs.org |
| Hydratase + CALA (Cascade) | Unsaturated fatty acid + Fatty acid | Stereospecific FAHFA | One-pot, two-step process for converting abundant fatty acids. | chemrxiv.org |
| Candida antarctica lipase B (iCalB) | Sugar + Fatty acid | Fatty Acid Sugar Ester | Eco-friendly catalysis in deep eutectic solvents. | frontiersin.org |
| Cytochrome P450 (e.g., CYP152B1) | Fatty acid | α-Hydroxy fatty acid | Regioselective introduction of the hydroxyl group. | researchgate.net |
| Adipose Triglyceride Lipase (ATGL) | Hydroxy fatty acid + Acyl-CoA/Triacylglycerol | FAHFA | Identified as a key biosynthetic enzyme in mammals. | nih.gov |
Advanced Analytical Research Techniques for Characterization and Quantification
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs) like Methyl 2-hydroxyicosanoate due to their volatility and thermal stability. gcms.cz Prior to analysis, the fatty acids are typically converted to their methyl esters to increase volatility. gcms.cz For hydroxy fatty acids, derivatization of the hydroxyl group is also common to improve chromatographic behavior and provide characteristic mass spectra. marinelipids.ca
In the GC-MS analysis of this compound, the compound is first separated from other components in a sample based on its boiling point and interaction with the stationary phase of the GC column. Following separation, it enters the mass spectrometer, where it is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). docbrown.info
Derivatization of the hydroxyl group, for instance, by creating a trimethylsilyl (B98337) (TMS) ether, can yield more stable derivatives and provide even more distinct fragmentation patterns that confirm the position of the original hydroxyl group. marinelipids.canih.gov For example, the TMS derivative of Methyl 2-hydroxytetradecanoate shows a characteristic fragmentation pattern that aids in its identification. nist.gov
GC-MS has been successfully used to identify this compound in various natural extracts, such as in the ethanolic extract of Pithecellobium dulce. researchgate.net
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of compounds by providing a highly accurate mass measurement of the parent ion and its fragments. chromatographyonline.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can determine the mass with high precision, often to within a few parts per million (ppm). chromatographyonline.com This level of accuracy allows for the determination of the elemental composition and thus the precise molecular formula of a compound. thermofisher.com
For this compound (C21H42O3), the theoretical exact mass can be calculated. An HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, can measure the mass of the molecular ion with sufficient accuracy to distinguish it from other compounds with the same nominal mass but different elemental compositions. thermofisher.comnih.gov This capability is crucial when analyzing complex mixtures where isobaric interferences (compounds with the same nominal mass) are common. chromatographyonline.com
The high resolving power of HRMS systems, which can exceed 100,000, allows for the separation of closely spaced peaks that would appear as a single peak in a low-resolution instrument. thermofisher.com This resolving power is particularly beneficial in metabolomics and the analysis of complex biological samples where a multitude of compounds with similar masses may be present. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for the definitive structural assignment of this compound. Both ¹H NMR and ¹³C NMR are employed to confirm the presence of specific functional groups and their connectivity.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. docbrown.info Key expected signals would include:
A singlet for the three protons of the methyl ester group (-COOCH₃). docbrown.info
A multiplet for the proton attached to the carbon bearing the hydroxyl group (CH-OH). pressbooks.pub
A triplet for the terminal methyl group (-CH₃) of the long alkyl chain. pressbooks.pub
A series of overlapping multiplets for the numerous methylene (B1212753) (-CH₂) groups in the long alkyl chain. pressbooks.pub
A signal for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on the solvent and concentration. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for:
The carbonyl carbon of the ester group.
The carbon of the methyl ester group.
The carbon atom attached to the hydroxyl group.
The numerous methylene carbons in the alkyl chain, which would appear in a specific region of the spectrum.
The terminal methyl carbon of the alkyl chain.
The chemical shifts of these signals are indicative of their electronic environment and can be used to confirm the structure of the molecule. Predicted ¹³C NMR data for similar compounds can aid in the interpretation of the spectrum. hmdb.canp-mrd.org
Chromatographic Separation Techniques (e.g., HPLC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, isolation, and purification of individual compounds from complex mixtures. theses.cz For non-volatile or thermally labile compounds, HPLC is often preferred over GC. oup.com
In the context of this compound, HPLC can be employed for several purposes:
Isolation: HPLC can be used to isolate this compound from a crude extract or a reaction mixture. By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, the compound can be separated from other components.
Purity Assessment: Once isolated, the purity of this compound can be assessed by HPLC. A pure compound should ideally show a single, sharp peak under various chromatographic conditions.
Enantiomeric Separation: Many 2-hydroxy fatty acids are chiral. Chiral HPLC, using a chiral stationary phase, can be used to separate the enantiomers (R and S forms) of this compound. oup.comnih.gov This is important as the biological activity of enantiomers can differ significantly. For instance, complete enantiomeric separations of racemic 2-hydroxy fatty acids (from C5 to C18) have been achieved using a chiral slurry-packed capillary column. oup.comoup.com
The choice of detector in HPLC is crucial. UV detectors can be used if the compound has a suitable chromophore. oup.com If not, a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed. Coupling HPLC with mass spectrometry (HPLC-MS) provides both separation and structural information. theses.cz
Method Development for Trace Analysis in Complex Biological and Environmental Matrices
The detection and quantification of this compound at trace levels in complex matrices such as biological fluids or environmental samples present significant analytical challenges. These matrices contain a vast number of interfering compounds that can mask the signal of the target analyte. Therefore, robust method development is essential.
A typical workflow for trace analysis involves:
Sample Preparation: This is a critical step to remove interferences and concentrate the analyte. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or dispersive liquid-liquid microextraction (DLLME) can be employed. nih.govdiva-portal.org For instance, SPE with strong anion exchange discs has been used to purify and concentrate long-chain fatty acids from wastewater. tandfonline.com
Derivatization: As mentioned earlier, derivatization of the hydroxyl and carboxyl groups can improve the chromatographic and detection properties of the analyte, especially for GC-MS analysis. acs.orgjfda-online.com
Chromatographic Separation: High-resolution capillary GC columns are often used to achieve the necessary separation from matrix components. gcms.cz
Detection: Highly sensitive and selective detection methods are required. GC-MS operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode offers excellent sensitivity and specificity for trace-level quantification. acs.orgnih.gov
The development of such methods requires careful optimization of each step, including the choice of extraction solvent, derivatization reagent, GC column, and MS parameters. The use of isotopically labeled internal standards is highly recommended for accurate quantification, as they can compensate for analyte losses during sample preparation and variations in instrument response. acs.org
Recent advancements in analytical instrumentation and sample preparation techniques continue to lower the limits of detection, enabling the analysis of trace amounts of long-chain fatty acids and their derivatives in increasingly complex samples. nih.gov
Data Tables
Table 1: Key Analytical Techniques for this compound
| Technique | Application | Key Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and structural elucidation of volatile derivatives. | Retention time, molecular weight, fragmentation pattern. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula determination. | High-accuracy mass-to-charge ratio, elemental composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural assignment. | Chemical environment of protons and carbons, molecular connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Isolation, purification, and purity assessment. | Retention time, separation of enantiomers (with chiral columns). |
Mechanistic Investigations of Biochemical Roles and Cellular Interactions
Contribution to Lipidome Composition and Membrane Dynamics
Methyl 2-hydroxyicosanoate is a derivative of a very-long-chain fatty acid (VLCFA), which are fatty acids with more than 20 carbon atoms. biomolther.orgnih.gov VLCFAs, including their hydroxylated forms, are integral components of cellular lipids, particularly sphingolipids and glycerophospholipids. biomolther.org The incorporation of these lipids into cellular membranes can significantly influence the biophysical properties of the membrane, such as its fluidity, thickness, and the formation of specialized lipid microdomains, often called lipid rafts. biomolther.orglaminarpharma.com
The presence of a hydroxyl group at the C-2 (alpha) position of the fatty acid chain introduces a polar moiety. This modification is catalyzed by fatty acid 2-hydroxylase (FA2H). nih.govnih.gov This added polarity can alter the packing of lipids within the membrane bilayer. Studies on related 2-hydroxy fatty acids have shown that they can increase membrane order through hydrogen bonding, which is crucial for the organization of plasma membrane nanodomains. nih.gov Specifically, the hydroxyl groups on sphingolipid acyl chains are vital for organizing these nanodomains. nih.gov While saturated long-chain fatty acids generally increase the melting temperature (Tm) of phospholipid bilayers, making them less fluid, the introduction of a hydroxyl group can further modulate these properties. laminarpharma.com The unique biophysical characteristics imparted by 2-hydroxylated VLCFAs are particularly important for the structure and maintenance of myelin in the nervous system. biomolther.orgnih.gov
Table 1: Impact of Fatty Acid Characteristics on Membrane Properties (General)
| Fatty Acid Characteristic | Effect on Membrane Fluidity | Effect on Membrane Thickness |
| Increased Chain Length | Decreases | Increases |
| Unsaturation (Double Bonds) | Increases | Decreases |
| 2-Hydroxylation | Can increase order (decrease fluidity) via H-bonding nih.gov | Can increase packing and thickness mdpi.com |
Modulation of Cellular Stress Responses (e.g., Heat Shock Protein Induction in in vitro cell models)
Cellular stress, induced by factors like heat, oxidative stress, or toxins, triggers a protective mechanism known as the integrated stress response (ISR). nih.govembopress.org A key part of this response is the increased production of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein misfolding and aggregation. nih.govnih.gov
The composition of cellular membranes plays a significant role in sensing and mediating stress signals. tandfonline.com Changes in membrane fluidity and lipid composition can initiate stress response pathways. tandfonline.comtandfonline.com For instance, alterations in polyunsaturated fatty acid levels within the membrane can modify fluidity and lipid microdomain formation, which in turn influences cell signaling and gene expression related to stress. tandfonline.com
Potential as a Biochemical Reagent and Probe in Metabolic Pathway Research
This compound and similar molecules hold potential as valuable tools for biochemical research. medchemexpress.commedchemexpress.eu The methyl ester form facilitates analysis by techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com More importantly, the fatty acid structure can be chemically modified to create probes for studying metabolic pathways. plos.orgresearchmap.jp
A common strategy is to attach a label, such as a radioisotope or a fluorescent tag, to the molecule. plos.orgnih.govup.ac.za For example, fatty acids have been conjugated with chelating agents to bind radiogallium (⁶⁷Ga or ⁶⁸Ga) for use as imaging agents in myocardial metabolism studies. plos.orgplos.org These labeled fatty acids allow researchers to track their uptake, distribution, and incorporation into complex lipids in living cells and organisms.
Another powerful technique involves chemical derivatization to enhance detection by mass spectrometry. A method using 2-dimethylaminoethylamine (DMED) has been developed to label related short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs). researchmap.jpmdpi.com This labeling significantly increased the detection sensitivity, allowing for the discovery of new lipid species and the quantification of their levels in biological samples. researchmap.jpmdpi.com Such an approach could be applied to this compound to create a highly sensitive probe for tracing its metabolic fate and understanding the enzymes and pathways involved in its transformation. researchmap.jp
Table 2: Examples of Labeled Fatty Acids in Research
| Label Type | Application | Research Goal | Reference |
| Radiogallium (⁶⁷Ga) | Myocardial Imaging (PET/SPECT) | Trace fatty acid uptake and metabolism in the heart. | plos.orgplos.org |
| DMED Chemical Tag | LC-MS/MS Analysis | Enhance detection and identify novel SFAHFAs in tissues. | researchmap.jpmdpi.com |
| Fluorescent Dyes | Live Cell Imaging | Visualize lipid droplet membrane dynamics. | nih.gov |
Interaction with Enzyme Systems (e.g., Lipoxygenases or other esterases, by analogy with related compounds)
The metabolism of this compound involves several enzyme systems. The methyl ester bond is a target for hydrolysis by esterases, which would release 2-hydroxyicosanoic acid and methanol (B129727). science.gov Various organisms possess esterases with broad substrate ranges capable of hydrolyzing methyl esters of fatty acids and other organic molecules. science.govnih.gov For example, a novel esterase from a soil metagenomic library showed activity against a wide array of hydroxybenzoic and hydroxycinnamic esters. nih.gov Some esterases from Xanthomonas vesicatoria and Pseudomonas fluorescens have been shown to hydrolyze long-chain polar esters, indicating that enzymes capable of acting on this compound likely exist. nih.govresearchgate.net
Once the free acid, 2-hydroxyicosanoic acid, is formed, it enters the α-oxidation pathway. This process is distinct from the more common β-oxidation and is required for fatty acids that are hydroxylated or methylated at a position that blocks β-oxidation. molbiolcell.org In mammals, α-oxidation of 2-hydroxy fatty acids occurs in peroxisomes and involves conversion to a 2-hydroxyacyl-CoA, followed by cleavage by a 2-hydroxyacyl-CoA lyase (HACL1 or HACL2). molbiolcell.orgportlandpress.comresearchgate.net This cleavage step shortens the fatty acid by one carbon, producing an (n-1) aldehyde and formyl-CoA. portlandpress.comresearchgate.net
Lipoxygenases (LOXs) are enzymes that typically dioxygenate polyunsaturated fatty acids. While icosanoic acid is saturated, the potential interaction of its 2-hydroxy form with LOX or LOX-related pathways cannot be entirely ruled out without direct investigation. LOX pathways are implicated in numerous physiological and pathological processes, and inhibitors of these enzymes are of therapeutic interest. nih.govnih.gov The metabolism of some compounds, like 2-methoxyestradiol, has been shown to protect against hypertension by inhibiting the LOX pathway, demonstrating a clear link between hydroxylated metabolites and LOX activity. nih.gov
Research on Structural Analogs and Synthetic Derivatives of Methyl 2 Hydroxyicosanoate
Design and Synthesis of Modified Hydroxy Fatty Acid Methyl Esters
The synthesis of modified hydroxy fatty acid methyl esters is a strategic endeavor aimed at creating novel molecules with tailored physicochemical properties and biological functions. The general approach involves the esterification of a hydroxy fatty acid with an alcohol, or the modification of an existing fatty acid methyl ester.
One common strategy for creating a library of diverse FAHFAs involves a photochemical hydroacylation reaction. mdpi.com This method can be used to merge terminal alkenes with aldehydes, which can then be converted to hydroxy derivatives and subsequently coupled with various fatty acids. mdpi.com This approach allows for the systematic variation of the position of the ester bond along the hydroxy fatty acid chain, as well as alterations in the length and saturation of both the fatty acid and hydroxy fatty acid components. mdpi.com
A highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters has been achieved using chiral oxazolidinone carboximides. researchgate.net This method involves the reaction of a fatty acid with a chiral oxazolidinone to form a chiral imide. The subsequent enolate is then hydroxylated, and methanolysis yields the desired methyl 2-hydroxy fatty acid with high enantiomeric excess. researchgate.net This synthetic route offers precise control over the stereochemistry at the C-2 position, a critical factor in determining biological activity.
Furthermore, modifications can be introduced to the fatty acid backbone. For instance, the introduction of double or triple bonds can be achieved through various chemical reactions. mdpi.com The synthesis of analogs with different chain lengths, both in the main fatty acid and in the ester group, is also a common strategy to explore the impact of lipophilicity on biological activity. researchgate.net
Table 1: Examples of Synthetic Strategies for Modified Hydroxy Fatty Acid Esters
| Synthetic Strategy | Description | Key Features | Reference |
| Photochemical Hydroacylation | Merging terminal alkenes with aldehydes to form ketones, followed by reduction and esterification. | Allows for diverse regio-isomers. | mdpi.com |
| Chiral Auxiliary-Mediated Synthesis | Use of chiral oxazolidinones to direct stereoselective hydroxylation of fatty acids. | High enantiomeric purity of the 2-hydroxy product. | researchgate.net |
| Esterification of Hydroxy Fatty Acids | Direct esterification of a hydroxy fatty acid with an alcohol using an acid catalyst. | A straightforward method for producing various esters. | aocs.org |
Structure-Activity Relationship (SAR) Studies in Defined Biological Systems
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For FAHFAs and related compounds, SAR studies have revealed key structural features that govern their effects in various biological systems. nih.govnih.gov
Research on a series of O-biphenyl-3-yl carbamates, which are inhibitors of fatty acid amide hydrolase (FAAH), demonstrated that modifications to the biphenyl (B1667301) region significantly impact inhibitory potency. nih.gov This highlights the importance of the aromatic and substituent groups in ligand-enzyme interactions.
In the context of FAHFAs, studies have shown that the position of the ester linkage and the length of the fatty acid chain are critical determinants of biological activity. For example, in a study of 9-PAHSA analogs, which have anti-inflammatory properties, it was found that 9-(hexanoyloxy)octadecanoic acid (9-CAHSA) exhibited more potent inhibition of IL-6 production than 9-PAHSA itself. mdpi.com This suggests that shorter acyl chains can enhance anti-inflammatory activity.
Similarly, SAR studies on hydroxycinnamic acid derivatives have shown that the position of the hydroxyl group on the phenolic ring and the presence of a methyl-esterified carboxyl group are critical for their ability to synergize with other compounds in inducing cytotoxicity in cancer cells. mdpi.com
For methyl 2-hydroxyicosanoate analogs, SAR studies would likely focus on:
Varying the chain length: Synthesizing homologs with shorter or longer acyl chains to investigate the effect of lipophilicity on activity.
Introducing unsaturation: Incorporating double or triple bonds into the fatty acid chain to assess the impact of conformational rigidity.
Modifying the methyl ester: Replacing the methyl group with other alkyl or functional groups to probe the steric and electronic requirements of the binding pocket.
Altering stereochemistry: Synthesizing and testing both the (R) and (S) enantiomers to determine the stereospecificity of their biological targets.
Table 2: Key Structural Features Influencing Biological Activity of FAHFA Analogs
| Structural Feature | Observation | Biological System | Reference |
| Acyl Chain Length | Shorter acyl chain (hexanoyl vs. palmitoyl) enhanced anti-inflammatory activity. | IL-6 production in macrophages. | mdpi.com |
| Ester Position | The position of the ester bond along the hydroxy fatty acid chain is critical for activity. | Glucose uptake and insulin (B600854) secretion. | mdpi.com |
| Stereochemistry | The stereochemistry of the hydroxyl and other chiral centers can be crucial for inhibitory potency. | N-Acylethanolamine acid amidase (NAAA) inhibition. | escholarship.org |
| Aromatic Substituents | Modifications to aromatic rings and their substituents significantly alter enzyme inhibition. | Fatty acid amide hydrolase (FAAH) inhibition. | nih.gov |
Elucidation of Biological Effects of Related Hydroxy Esters and their Derivatives
While direct studies on this compound are scarce, research on other long-chain hydroxy fatty acid methyl esters and related molecules reveals a wide range of biological effects. These findings provide a basis for postulating the potential activities of this compound derivatives.
Fatty acid methyl esters have been investigated for their neuroprotective properties. For instance, palmitic acid methyl ester (PAME) and stearic acid methyl ester (SAME) have demonstrated beneficial effects in models of cerebral ischemia. ocl-journal.org PAME has vasodilatory properties, while both PAME and SAME have been shown to reduce brain injury after ischemic events. ocl-journal.org
In the realm of metabolic regulation, FAHFAs are recognized for their anti-diabetic and anti-inflammatory effects. nih.gov They can enhance glucose uptake, stimulate insulin secretion, and reduce inflammation associated with obesity. mdpi.com
Furthermore, shorter-chain hydroxyalkanoate derivatives have also been studied. 3-Hydroxybutyrate methyl ester, a degradation product of polyhydroxybutyrate, has been shown to enhance learning and memory in mice. nih.gov This effect is potentially mediated through the enhancement of gap junctional intercellular communication between neurons. nih.gov Copolymers containing 2,3-dihydroxybutyrate have been explored for their potential in creating hydrophilic scaffolds for soft tissue engineering, indicating that the presence of hydroxyl groups can significantly influence the biocompatibility of materials. acs.orgresearchgate.net
The biological effects of these related esters suggest that derivatives of this compound could potentially exhibit activities in areas such as:
Neuroprotection: Modulating neuronal function and protecting against ischemic damage.
Metabolic Regulation: Influencing glucose homeostasis and inflammatory pathways.
Biomaterials: Serving as components for biocompatible and biodegradable materials.
Table 3: Biological Effects of Various Hydroxy Fatty Acid Esters and Derivatives
| Compound/Derivative Class | Observed Biological Effect | Model System | Reference |
| Palmitic Acid Methyl Ester (PAME) | Vasodilation, neuroprotection | Cerebral ischemia models | ocl-journal.org |
| Stearic Acid Methyl Ester (SAME) | Neuroprotection | Cerebral ischemia models | ocl-journal.org |
| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Anti-diabetic, anti-inflammatory | Murine models of obesity and diabetes | mdpi.comnih.gov |
| 3-Hydroxybutyrate Methyl Ester | Enhanced learning and memory | Murine models | nih.gov |
| Poly(3-hydroxybutyrate-co-2,3-dihydroxybutyrate) | Increased hydrophilicity for tissue engineering scaffolds | In vitro cell culture | acs.orgresearchgate.net |
Q & A
Q. What established synthetic methodologies are used for Methyl 2-hydroxyicosanoate, and how can experimental reproducibility be ensured?
this compound is typically synthesized via esterification of 2-hydroxyicosanoic acid with methanol under acidic catalysis (e.g., sulfuric acid). Key methodological considerations include:
- Reagent Documentation : Specify purity, manufacturer, and batch numbers for all reagents to ensure reproducibility, as emphasized in chemical reporting standards .
- Reaction Optimization : Monitor temperature, reaction time, and catalyst concentration to minimize side products.
- Purification : Use column chromatography or recrystallization, with detailed solvent systems and retention factors reported.
- Safety Protocols : Employ nitrile gloves and chemical-resistant suits during handling to prevent contamination .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm esterification and hydroxy group positioning. Compare peaks with reference data from authoritative databases like NIST Chemistry WebBook .
- HPLC/MS : Assess purity (>95%) and identify impurities using reverse-phase chromatography coupled with mass spectrometry.
- FT-IR : Verify ester carbonyl (C=O) and hydroxyl (O-H) stretches. Document instrument parameters (e.g., resolution, scan rate) for cross-lab consistency .
Q. How does this compound stability vary under different storage conditions?
Stability studies should include:
- Temperature Sensitivity : Accelerated degradation tests at 40°C vs. ambient conditions, analyzed via HPLC.
- Light Exposure : UV-Vis spectroscopy to detect photolytic byproducts.
- Humidity Control : Karl Fischer titration to monitor hydrolysis rates. Store in amber vials under inert gas (N) to prolong shelf life .
Q. What biological activity models have been applied to study this compound?
Common assays include:
- Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Anti-inflammatory Activity : COX-2 inhibition assays in cell lines (e.g., RAW 264.7 macrophages).
- Toxicity Profiling : MTT assays for cytotoxicity in mammalian cells. Standardize cell lines and culture conditions to reduce variability .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be systematically resolved?
- Systematic Review : Follow PRISMA guidelines to aggregate studies, assess bias (e.g., selection bias in cell models), and perform meta-analysis to quantify heterogeneity .
- Data Harmonization : Normalize dosage units (e.g., µM vs. µg/mL) and validate compound purity across studies using shared reference spectra .
- Mechanistic Studies : Use knock-out models or isotopic labeling to isolate metabolic pathways responsible for observed discrepancies .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or enzymatic catalysts (lipases) for greener, higher-yield routes.
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time reaction monitoring.
- Solvent Engineering : Use binary solvent systems (e.g., toluene:methanol) to improve solubility and reduce byproducts .
Q. What advanced purification challenges arise with this compound, and how are they addressed?
- Hydroxy Group Reactivity : Silica gel interaction with hydroxyl groups can reduce recovery; alternative adsorbents (e.g., Florisil) may improve yield.
- Isomeric Contaminants : Use chiral HPLC columns or crystallization with stereoselective solvents to resolve enantiomers.
- Trace Impurities : Employ preparative HPLC with diode-array detection to isolate high-purity fractions (>99%) .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound derivatives?
- Scaffold Modification : Synthesize analogs with varying alkyl chain lengths or hydroxyl positions.
- Computational Modeling : Perform DFT calculations to predict electronic effects on bioactivity.
- High-Throughput Screening : Use microplate assays to evaluate derivative libraries against multiple targets (e.g., enzymes, receptors). Validate hits with dose-response curves .
Methodological Best Practices
- Data Presentation : Follow journal-specific guidelines for figures, such as using color-coded schemes in graphical abstracts while avoiding excessive chemical structures .
- Safety Compliance : Adopt OSHA-approved protocols for handling hygroscopic or reactive intermediates, including fume hood use and emergency wash stations .
- Reproducibility : Archive raw spectral data (e.g., NMR FIDs, HPLC chromatograms) in public repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
